molecular formula C23H18F2N4O2S2 B2923859 3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide CAS No. 1115403-51-4

3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide

Cat. No. B2923859
CAS RN: 1115403-51-4
M. Wt: 484.54
InChI Key: MBXAHAUGTJIDJE-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 2,5-difluorophenyl group, an imidazole ring, and a thiophene ring. These components are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and thiophene rings, as well as the 2,5-difluorophenyl group. These groups could potentially participate in various interactions, such as pi-stacking or hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich imidazole and thiophene rings, as well as the electron-withdrawing fluorine atoms on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Novel Tandem Transformations in Thienopyrimidine Synthesis

Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study focused on the synthesis of new derivatives, including thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, using 2-azidothiophenes in domino reactions to yield complex molecules such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Thiosemicarbazide Derivatives in Heterocyclic Synthesis

Elmagd et al. (2017) utilized 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing a range of heterocyclic compounds, including imidazole and 1,3,4-thiadiazole, with an assessment of their antimicrobial activity (Elmagd, Hemdan, Samy, & Youssef, 2017).

Microwave-Assisted Synthesis of Benzamide Derivatives for Anticancer Evaluation

Tiwari et al. (2017) developed a microwave-assisted, solvent-free synthesis of novel benzamide derivatives containing a thiadiazole scaffold, showing promising in vitro anticancer activity against multiple human cancer cell lines. This work not only presented a rapid synthesis method but also evaluated the compounds' biological activity and drug-like properties (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Electrochemical C–H Thiolation for Synthesis of Benzothiazoles

Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This innovative approach enables the dehydrogenative coupling of thioamide substrates to form benzothiazoles and thiazolopyridines, highlighting a green chemistry method for synthesizing these pharmaceutically relevant structures (Qian, Li, Song, & Xu, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds containing these structural motifs have diverse biological activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its physical and chemical properties for potential therapeutic applications .

properties

IUPAC Name

3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2S2/c24-16-6-7-19(25)20(12-16)28-21(30)14-33-23-26-8-9-29(23)17-4-1-3-15(11-17)22(31)27-13-18-5-2-10-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXAHAUGTJIDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide

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